Lipophilicity Comparison: XLogP3 of 2,4-Dichlor-3-((isopropylidene)amino)phenol vs. 2,4-Dichlorophenol
2,4-Dichlor-3-((isopropylidene)amino)phenol (CAS 84540-51-2) exhibits a computed XLogP3 of 2.7, which is lower than that of the unsubstituted analog 2,4-dichlorophenol (XLogP3 ≈ 3.1). This quantitative difference indicates that the isopropylideneamino substituent at the 3-position reduces overall lipophilicity, likely due to the polar imine group and altered hydrogen-bonding capacity. [1] [2]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2,4-Dichlorophenol: XLogP3 ≈ 3.1 |
| Quantified Difference | ΔXLogP3 = -0.4 |
| Conditions | Computed property (PubChem XLogP3 3.0) |
Why This Matters
This moderate reduction in lipophilicity compared to 2,4-dichlorophenol may influence membrane permeability, chromatographic retention, and solvent partitioning, making the compound more suitable for aqueous-compatible formulations or reversed-phase HPLC separations.
- [1] PubChem. (2025). 2,4-Dichlor-3-((isopropylidene)amino)phenol. National Center for Biotechnology Information. Compound Summary CID 3018939. View Source
- [2] PubChem. (2025). 2,4-Dichlorophenol. National Center for Biotechnology Information. Compound Summary CID 8449. View Source
